molecular formula C14H16O2 B7772123 2-(6-Methoxynaphthalen-2-yl)propan-2-ol CAS No. 34352-83-5

2-(6-Methoxynaphthalen-2-yl)propan-2-ol

Cat. No.: B7772123
CAS No.: 34352-83-5
M. Wt: 216.27 g/mol
InChI Key: JBFSELUOSSTETM-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)propan-2-ol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6-position of the naphthalene ring and a propan-2-ol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(6-Methoxynaphthalen-2-yl)propan-2-ol involves the reaction of 2-naphthol with methanol in the presence of a strong acid catalyst to introduce the methoxy group at the 6-position. The resulting 6-methoxy-2-naphthol is then subjected to a Friedel-Crafts alkylation reaction with propan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The final product is purified through distillation and recrystallization to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or hydrocarbons.

    Substitution: Produces various substituted naphthalene derivatives.

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the propan-2-ol moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxynaphthalen-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a propan-2-ol group.

    6-Methoxy-2-naphthol: Lacks the propan-2-ol group but has a similar naphthalene core structure.

Uniqueness

2-(6-Methoxynaphthalen-2-yl)propan-2-ol is unique due to the presence of both the methoxy group and the propan-2-ol moiety, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-14(2,15)12-6-4-11-9-13(16-3)7-5-10(11)8-12/h4-9,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFSELUOSSTETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34352-83-5
Record name ALPHA,ALPHA-DIMETHYL-6-METHOXY-2-NAPHTHALENEMETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In Step E, the 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene product of Step D (Formula V) is reacted with the 2-methoxy-6-isopropenylnaphthalene of Formula VI in the presence of a solvent and a catalyst at reflux temperatures to form the epoxide derivative 2- 6-methoxy-2-naphthyl)propylene oxide of Formula VII and 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene of Formula VIII.
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2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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